molecular formula C20H10Cl4N4O4 B2472334 5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone CAS No. 477858-12-1

5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone

Cat. No. B2472334
CAS RN: 477858-12-1
M. Wt: 512.12
InChI Key: CKCCGEHVYLUMIK-UHFFFAOYSA-N
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Description

The compound “5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” is a complex organic molecule that contains several functional groups including a pyridinone, an oxadiazole, and a nitrophenyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The presence of the nitro group on the phenyl ring, for instance, would contribute to the electron-withdrawing nature of the compound, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the functional groups present in the molecule. For instance, the nitro group could potentially be reduced to an amine, or the oxadiazole ring could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple chloro groups could increase its density and boiling point compared to similar compounds without these groups .

Scientific Research Applications

Synthesis and Modification of Aza Heterocycles

The study by Tyrkov explored the synthesis of new modified aza heterocycles based on 1,2,4-oxadiazoles. This research involves reacting 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with different reagents to produce derivatives with potential biological activities, indicating a method for the synthesis of novel compounds that could have various applications in scientific research (Tyrkov, 2006).

Antioxidant Activity of Pyrrolidine Derivatives

Tumosienė et al. synthesized a series of pyrrolidine-3-carboxylic acid derivatives with significant antioxidant activity. These compounds, containing chloro, hydroxyl, nitro, and amino substituents, were tested against DPPH radical scavenging method and reducing power assay, showing potent antioxidant activities. This suggests that compounds with similar structures could be explored for their antioxidant properties (Tumosienė et al., 2019).

Potential Anticancer Agents

Zhang et al. discovered a series of 3-aryl-5-aryl-1,2,4-oxadiazoles as new apoptosis inducers and potential anticancer agents. One compound in particular showed good activity against breast and colorectal cancer cell lines. This study underlines the potential of 1,2,4-oxadiazoles in developing anticancer drugs (Zhang et al., 2005).

COMT Inhibition for Parkinson's Disease

A novel compound was identified by Kiss et al. as a long-acting, peripherally selective inhibitor of catechol-O-methyltransferase (COMT), showing potential as an adjunct therapy in Parkinson's disease. This research highlights the therapeutic applications of oxadiazole derivatives in neurodegenerative diseases (Kiss et al., 2010).

Human Carbonic Anhydrase Inhibitors

Balandis et al. synthesized chlorinated pyrrolidinone-bearing benzenesulfonamides as inhibitors of human carbonic anhydrases, important for cancer treatment. These compounds showed low nanomolar affinity against CA IX, a cancer-related enzyme, suggesting a potential route for the development of cancer therapies (Balandis et al., 2020).

Safety and Hazards

As with any chemical compound, handling “5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone” would require appropriate safety measures. The compound could potentially be harmful if ingested, inhaled, or comes into contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity if it’s intended for use in medicinal chemistry. Further studies would be needed to fully explore its potential .

properties

IUPAC Name

5-chloro-3-[3-(4-chloro-3-nitrophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2,4-dichlorophenyl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl4N4O4/c21-12-3-1-11(16(24)7-12)8-27-9-13(22)6-14(20(27)29)19-25-18(26-32-19)10-2-4-15(23)17(5-10)28(30)31/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCCGEHVYLUMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)C3=CC(=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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